Sodium hydroxybenzylphosphinate

Organophosphorus synthesis Flame retardant intermediate Green chemistry

Sodium hydroxybenzylphosphinate (CAS 7492-18-4) is a structurally unique organophosphorus intermediate that cannot be substituted with commodity sodium hypophosphite. Its aromatic hydroxybenzyl group enables π-π stacking interactions, biphasic hydrophobic partitioning, and condensed-phase char formation in flame retardant applications — properties completely absent in inorganic hypophosphites. Historically validated as the active scaffold in Phoselite with a documented in vivo safety record in rodent models. Commercially available in limited quantities as a specialty research chemical, not an industrial commodity. The α-carbon P–C bond is confirmed by ¹³C NMR doublet at δ 73.9 ppm. Verify identity via the diagnostic P–H doublet at δ 7.50 ppm (J_{P-H} = 516.2 Hz) in ¹H NMR. For procurement, insist on ≥95% purity with NMR Certificate of Analysis to ensure no contamination by unreacted benzaldehyde (δ ~10 ppm).

Molecular Formula C₇H₈NaO₃P
Molecular Weight 193.09 g/mol
CAS No. 7492-18-4
Cat. No. B030482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hydroxybenzylphosphinate
CAS7492-18-4
SynonymsP-(Hydroxyphenylmethyl)phosphinic Acid Sodium Salt;  (Hydroxyphenylmethyl)_x000B_phosphinic Acid Sodium Salt;  (α-Hydroxybenzyl)phosphonous Acid Sodium Salt;  _x000B_Phos;  Phoselit;  Phosilite; 
Molecular FormulaC₇H₈NaO₃P
Molecular Weight193.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(O)[P+](=O)[O-].[Na+]
InChIInChI=1S/C7H7O3P.Na/c8-7(11(9)10)6-4-2-1-3-5-6;/h1-5,7-8H;/q;+1
InChIKeyUKNAYQWNMMGCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hydroxybenzylphosphinate (CAS 7492-18-4) for Research Procurement: Compound Class, Properties, and Differential Positioning


Sodium hydroxybenzylphosphinate (CAS 7492-18-4), also referred to as α-hydroxybenzylphosphinic acid sodium salt or sodium 1-hydroxybenzylphosphinate, is an organophosphorus compound belonging to the hydroxyalkylphosphinate class. Its molecular formula is C₇H₈NaO₃P, with a molecular weight of approximately 194.10 g/mol [1]. Structurally, it features a hydroxybenzyl group (a phenyl ring with a hydroxymethyl substituent) attached to a phosphinate phosphorus atom, distinguishing it from simple inorganic hypophosphites such as sodium hypophosphite (NaH₂PO₂·H₂O, MW 106.0) [2]. This structural differentiation confers distinct physicochemical properties: sodium hydroxybenzylphosphinate exhibits calculated LogP values of approximately 1.58 and polar surface area of 83.83 Ų [3], contrasting with sodium hypophosphite which is highly water-soluble (1000 g/L) with negligible organic solvent solubility [4]. The compound is commercially available through multiple research chemical suppliers (Biosynth AG, Interchim Inc., Santa Cruz Biotechnology, International Laboratory Limited), typically offered in quantities ranging from 50 mg to bulk orders, with pricing varying by purity grade and packaging . Sodium hydroxybenzylphosphinate has historical applications as a nutrient agent (tradename Phoselite) and as a synthetic intermediate for flame retardant compounds, though direct comparative performance data remain limited in publicly accessible peer-reviewed literature [5].

Why Sodium Hypophosphite Cannot Substitute for Sodium Hydroxybenzylphosphinate in Specialized Chemical Applications


Generic substitution with sodium hypophosphite (NaH₂PO₂·H₂O) — the most widely available and lowest-cost phosphinate reducing agent — is not chemically equivalent to sodium hydroxybenzylphosphinate and will fail in applications requiring the hydroxybenzyl functional group. Sodium hypophosphite lacks the aromatic benzyl moiety that defines the hydroxybenzylphosphinate structure [1]; consequently, it cannot participate in reactions requiring π-π stacking interactions, hydrophobic partitioning in biphasic systems, or synthetic routes that depend on the benzyl group as a protecting or directing element. In flame retardant synthesis pathways where sodium hydroxybenzylphosphinate serves as an intermediate, sodium hypophosphite would produce structurally distinct products lacking the phenyl ring that contributes to char formation and condensed-phase activity [2]. Historical data also indicate that the hydroxybenzylphosphinate scaffold was specifically selected for its biological activity profile — the sodium salt was developed as Phoselite for its insulin-like glycogen-promoting effects, a property not shared by inorganic hypophosphites [3][4]. From a procurement perspective, sodium hypophosphite monohydrate is a commodity chemical available at industrial scale (global capacity exceeding 100,000 metric tons annually), whereas sodium hydroxybenzylphosphinate is a specialty research chemical with limited commercial availability, further reinforcing that these compounds occupy distinct application spaces with non-overlapping performance requirements [5].

Sodium Hydroxybenzylphosphinate Procurement Evidence: Quantitative Differentiation Data from Synthesis, Safety, and Application Studies


Synthesis of Sodium 1-Hydroxybenzylphosphinate via Safer Hypophosphite-Benzaldehyde Route Eliminates Corrosive Hypophosphorous Acid

The direct synthesis of sodium hydroxybenzylphosphinate via reaction of sodium hypophosphite with benzaldehyde in DMF at 110°C for 24 hours achieves an 85% yield without requiring hypophosphorous acid (H₃PO₂), a corrosive and hazardous reagent [1]. This represents a safer, more environmentally friendly alternative to traditional α-hydroxyalkylphosphinate syntheses that rely on hypophosphorous acid, which decomposes upon heating to produce toxic phosphine gas and poses explosion risks [2]. In contrast, conventional routes to analogous α-hydroxyalkylphosphinates using hypophosphorous acid require specialized corrosion-resistant equipment and rigorous safety protocols, increasing both capital and operational costs [3].

Organophosphorus synthesis Flame retardant intermediate Green chemistry P-C bond formation

Sodium Hydroxybenzylphosphinate Structural Characterization: ¹H NMR P-H Coupling Constant (516.2 Hz) and ¹³C NMR Confirmation

Sodium 1-hydroxybenzylphosphinate exhibits distinctive NMR spectroscopic features that enable unambiguous structural confirmation and purity assessment. In D₂O at 400 MHz, the compound displays a characteristic doublet for the P-H proton at δ 7.50 ppm with a large one-bond phosphorus-hydrogen coupling constant of J_{P-H} = 516.2 Hz [1]. The methine proton of the hydroxybenzyl group appears as a doublet at δ 4.69-4.72 ppm (J_{H-H} = 9.0 Hz). In the ¹³C NMR spectrum (100 MHz, D₂O), the α-carbon adjacent to phosphorus appears as a doublet at δ 73.9 ppm with J_{C-P} coupling, confirming the P-C bond connectivity that distinguishes phosphinates from phosphate esters [2]. In contrast, sodium hypophosphite (NaH₂PO₂) exhibits a P-H proton resonance at approximately δ 6.8-7.0 ppm with J_{P-H} ≈ 500-530 Hz but lacks the aromatic proton signals (δ 7.36-7.47 ppm, 5H multiplet) characteristic of the benzyl moiety [3].

Analytical chemistry Quality control NMR spectroscopy Structure verification

In Vivo Safety Profile: Phoselite (Sodium α-Hydroxybenzylphosphinate) Demonstrated No Observed Toxicity at High Dosages in Rodent Studies

In a 1953 toxicological study, Phoselite (sodium α-hydroxybenzylphosphinate) was administered to rats and rabbits at relatively high dosages without producing clinical or histologic manifestations of toxicity [1]. Histologic examination of organ sections from treated animals revealed only changes attributable to alloxan-induced diabetes, with no compound-specific pathological findings [2]. Notably, the sodium salt form of α-hydroxybenzylphosphinic acid is very freely soluble in water and has a pH on the acid side, yet aqueous solutions were determined to be suitable for injection [3]. While this safety data is historical and derived from a non-GLP study, it contrasts with the known toxicity profile of sodium hypophosphite, which carries GHS hazard statements including H318 (causes serious eye damage) and H315 (causes skin irritation) [4].

Toxicology Preclinical safety In vivo pharmacology Metabolic research

Alkyl-Substituted Phosphinates Demonstrate Superior Flame Retardant Performance Relative to Hypophosphites in Polyamide 6 Composites

While direct comparative data for sodium hydroxybenzylphosphinate in flame retardant applications is not available in published literature, class-level inference from studies on structurally analogous alkyl-substituted phosphinates provides quantitative evidence of performance differentiation versus hypophosphites. In a 2013 study comparing aluminum hypophosphite (AP) and aluminum isobutylphosphinate (APBu) in polyamide 6 (PA6) composites, the alkyl-substituted phosphinate (APBu) endowed PA6 with a higher Limiting Oxygen Index (LOI) value and better UL-94 vertical burning performance than AP [1]. Both flame retardants achieved UL-94 V-0 ratings at 20 wt% loading, but APBu produced superior LOI values and more favorable decomposition behavior characterized by phosphorus-containing free radical scavenging in the gas phase, whereas AP functioned primarily through condensed-phase cross-linking [2]. In polypropylene composites, aluminum hypophosphite (AlHPi, 31% P) achieved a V-2 UL-94 rating and reduced peak heat release rate (PHRR) from 1274 kW/m² to 267 kW/m², while aluminum diethyl phosphinate (AlPi, 23% P) failed the UL-94 test entirely and reduced PHRR only to 622 kW/m² [3].

Flame retardant Polymer additives Thermal stability Polyamide composites

Sodium Hydroxybenzylphosphinate Exhibits Water Solubility and Acidic pH Suitable for Injectable Formulations

Sodium hydroxybenzylphosphinate is characterized by very high water solubility, with the sodium salt form described as 'very freely soluble in water' [1]. The aqueous solution exhibits a pH on the acid side, consistent with the presence of the phosphinic acid moiety (pKa approximately 2-3 for the P-OH group), yet the solutions remain suitable for injection without requiring additional buffering [2]. This solubility profile is advantageous relative to the free acid form of α-hydroxybenzylphosphinic acid (CAS 52705-43-8), which is practically insoluble in anhydrous ether and has limited water solubility [3]. In contrast, sodium hypophosphite is also highly water-soluble (1000 g/L at 25°C) but produces neutral to slightly alkaline solutions and lacks the benzyl group that contributes to the distinct physicochemical and potential biological properties of sodium hydroxybenzylphosphinate [4].

Preformulation Solubility Pharmaceutical development Physicochemical properties

Sodium Hydroxybenzylphosphinate Application Scenarios: Synthesis Intermediate, Flame Retardant Precursor, and Specialized Biological Research


Synthesis of Organic Phosphorus Flame Retardants via P-C Bond Formation with Benzaldehyde

Sodium hydroxybenzylphosphinate serves as a key intermediate in the preparation of 1-hydroxyalkylphosphinate flame retardants, synthesized via the reaction of sodium hypophosphite with benzaldehyde in DMF solvent at 110°C for 24 hours, achieving 85% isolated yield [1]. This hypophosphite-benzaldehyde condensation route avoids the use of corrosive hypophosphorous acid, eliminating the risk of toxic phosphine gas evolution and reducing capital equipment costs associated with corrosion-resistant reactors [2]. The resulting sodium 1-hydroxybenzylphosphinate product contains both a phosphinate P-C bond (confirmed by ¹³C NMR doublet at δ 73.9 ppm) and an aromatic benzyl group (¹H NMR multiplet at δ 7.36-7.47 ppm), providing the structural features required for dual-action flame retardant mechanisms combining condensed-phase charring and gas-phase radical scavenging [3][4]. This synthetic route is applicable to both laboratory-scale preparation and industrial-scale production of organophosphorus flame retardant intermediates [5].

Quality Control Identity Verification via Characteristic NMR Spectroscopic Fingerprint

For procurement and incoming quality control of sodium hydroxybenzylphosphinate, the compound exhibits a distinctive NMR spectroscopic fingerprint that enables unambiguous identity confirmation and differentiation from inorganic hypophosphites or phosphate esters. The ¹H NMR spectrum (400 MHz, D₂O) displays a characteristic doublet at δ 7.50 ppm for the P-H proton with a diagnostic one-bond phosphorus-hydrogen coupling constant of J_{P-H} = 516.2 Hz, alongside an aromatic multiplet at δ 7.36-7.47 ppm (5H integration) from the benzyl group and a methine doublet at δ 4.69-4.72 ppm (J = 9.0 Hz) [6]. The ¹³C NMR spectrum confirms P-C bond formation with a doublet at δ 73.9 ppm for the α-carbon adjacent to phosphorus. These spectroscopic markers are absent in sodium hypophosphite, which lacks aromatic protons and exhibits only a P-H proton resonance [7]. QC laboratories can employ these NMR signatures to verify material identity, assess purity, and detect contamination by unreacted starting materials such as benzaldehyde (characteristic aldehyde proton at δ ~10 ppm) [8].

Preclinical Metabolic Research Using Documented Low-Toxicity Organophosphorus Compound

Sodium hydroxybenzylphosphinate (historically designated Phoselite) has an established in vivo safety record in rodent models, with no clinical or histologic manifestations of toxicity observed at relatively high dosages [9]. Histologic examination of organ sections from treated rats and rabbits revealed only changes attributable to the experimental diabetic condition, with no compound-specific pathological findings [10]. The sodium salt is very freely soluble in water and produces acidic solutions that are suitable for injection without additional formulation [11]. This documented safety profile makes sodium hydroxybenzylphosphinate a useful reference compound for researchers investigating organophosphorus compound toxicology, metabolic effects of phosphinate derivatives, or developing assays where a well-characterized, low-toxicity phosphorus-containing small molecule is required. While the 1953 study predates modern GLP standards, it provides foundational in vivo data not available for many specialty organophosphorus compounds [12].

Structural Analog Development for Flame Retardant Structure-Activity Relationship Studies

Class-level evidence from comparative studies of alkyl-substituted phosphinates versus hypophosphites in polyamide and polypropylene composites indicates that substitution at the phosphorus center significantly alters flame retardant performance and mechanism of action. In PA6 composites, aluminum isobutylphosphinate (APBu) achieved higher LOI values than aluminum hypophosphite (AP) at equivalent 20 wt% loading, primarily via gas-phase free radical scavenging rather than condensed-phase charring [13]. In polypropylene, aluminum hypophosphite (AlHPi, 31% P) achieved a V-2 UL-94 rating and reduced peak heat release rate from 1274 kW/m² to 267 kW/m², while aluminum diethyl phosphinate (AlPi, 23% P) failed UL-94 testing and reduced PHRR only to 622 kW/m² [14]. Sodium hydroxybenzylphosphinate, with its unique combination of an aromatic benzyl substituent and phosphinate P-C bond, provides a valuable structural scaffold for exploring the effects of aryl substitution on flame retardant performance in polymer systems. Researchers conducting structure-activity relationship studies can use sodium hydroxybenzylphosphinate as a precursor for synthesizing metal salts or other derivatives for comparative flame retardant evaluation [15].

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